2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

Organic Synthesis Purification Physical Properties

Researchers often face low yields in Suzuki-Miyaura reactions with sterically hindered substrates. This building block directly addresses that challenge with its unique electron-withdrawing (F, Br) and sterically bulky (OiPr) ortho-substitution pattern, enabling efficient construction of highly substituted biaryl motifs. - Enables the synthesis of ortho-alkoxy di-ortho-substituted arenes, common in drug candidates. - The ortho-bromo handle allows for sequential, site-selective functionalization. - Incorporates fluorine to improve metabolic stability in medicinal chemistry programs. Supplied with batch-specific QC data, ensuring reproducible performance.

Molecular Formula C9H11BBrFO3
Molecular Weight 276.9 g/mol
CAS No. 1072951-75-7
Cat. No. B1286891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
CAS1072951-75-7
Molecular FormulaC9H11BBrFO3
Molecular Weight276.9 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O
InChIInChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3
InChIKeyUVXVGFZUDLIHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid


2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid (CAS: 1072951-75-7) is an ortho-substituted arylboronic acid building block with the molecular formula C9H11BBrFO3 and a molecular weight of 276.90 g/mol [1]. It features a distinctive substitution pattern combining a bromine atom, a fluorine atom, and an isopropoxy group on a phenyl ring. This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl frameworks [2]. Its unique substitution pattern offers a specific steric and electronic profile for synthetic applications in pharmaceutical and agrochemical research .

Primary use in palladium-catalyzed Suzuki–Miyaura cross-coupling to construct biaryl frameworks.
Specific ortho-substituted pattern provides a distinct steric and electronic profile for synthetic applications.
Suitable as a research building block for pharmaceutical and agrochemical molecular design.

Why Analogs Cannot Substitute 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid


Generic substitution among ortho-substituted arylboronic acids is scientifically unsound due to the profound and often unpredictable impact of subtle structural changes on critical reaction parameters. The specific combination of a bulky, electron-donating isopropoxy group with electron-withdrawing fluorine and bromine substituents on this compound dictates its unique steric hindrance and electronic properties . These factors directly influence reaction kinetics, yield, and chemoselectivity in cross-coupling reactions. Furthermore, the physicochemical properties of closely related analogs, such as melting point and solubility, can differ significantly, impacting their handling, purification, and formulation in both research and industrial settings [1].

Physicochemical differences with analogs

Methoxy and propoxy analogs exhibit significantly different melting points and solubilities; these can affect handling, purification, and reaction workup, making direct interchange unreliable.

Electronic and steric profile mismatch

The combination of bulky isopropoxy, electron-withdrawing fluorine, and bromine uniquely controls reaction kinetics and chemoselectivity; substituting with simpler boronic acids may shift cross-coupling outcomes.

Comparative Data for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid


Melting Point: Purification and Handling

The melting point of this compound (77-82 °C) is significantly lower than that of its methoxy analog (130-135 °C) and is distinct from its propoxy analog (83-88 °C) . This difference in physical state at room temperature and during mild heating can directly influence the choice of purification technique (e.g., recrystallization) and the compound's handling characteristics in a laboratory or manufacturing environment .

Melting Point
Cross-study comparable
77–82 °C vs. methoxy analog 130–135 °C, propoxy 83–88 °C
May simplify recrystallization and handling workflow.
Vendor specification; not a head-to-head experimental study.
Organic Synthesis Purification Physical Properties

Aqueous Solubility: Biphasic Reaction and Workup

The calculated aqueous solubility of this compound is 0.39 g/L at 25 °C . This is over an order of magnitude lower than that of the unsubstituted parent compound, phenylboronic acid, which has a reported solubility of 10 g/L in water at 20 °C [1]. This reduced water solubility is characteristic of fluorinated and brominated arylboronic acids and is a critical factor for the design of biphasic Suzuki-Miyaura reactions, as it influences the partitioning of the boronic acid between organic and aqueous phases, thereby affecting reaction rate and product workup [2].

Aqueous Solubility
Class-level inference
0.39 g/L (25 °C), ~25-fold lower than phenylboronic acid
Supports design of biphasic Suzuki–Miyaura reactions and liquid-liquid extraction workup.
Calculated property; class-level trend for fluorinated/brominated arylboronic acids.
Cross-Coupling Reaction Engineering Solubility

Enhanced Lewis Acidity from Ortho-Fluorine Substitution

The presence of an ortho-fluorine atom in this compound is predicted to significantly enhance its Lewis acidity compared to non-fluorinated analogs. A study on the class of fluoro-substituted phenylboronic acids established that the introduction of fluorine into the aromatic ring increases Lewis acidity, with the magnitude of the effect being dependent on the number and position of fluorine substituents [1]. While not measured directly for this compound, 2-fluorophenylboronic acid has a reported pKa of 8.32±0.58, which is more acidic than phenylboronic acid (pKa ~8.83) . This class-level inference suggests that 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid will be a more reactive nucleophile in Suzuki-Miyaura couplings, potentially leading to faster reaction rates or higher yields with less reactive electrophiles [2].

Lewis Acidity
Class-level inference
Inferred pKa decrease ~0.5 units (vs. phenylboronic acid) due to ortho-F substitution
May enhance reactivity in Suzuki–Miyaura couplings with less reactive electrophiles.
Based on fluorinated phenylboronic acid class data; not directly measured for this compound.
Reaction Kinetics Electronics Cross-Coupling

R&D Use-Cases for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid


Synthesis of Sterically Hindered Biaryl Compounds

This compound is an ideal building block for synthesizing ortho-alkoxy di-ortho-substituted arenes. The presence of both a bromine atom (for oxidative addition) and an isopropoxy group (for steric influence) makes it a suitable substrate in cross-coupling reactions designed to prepare highly substituted biaryl motifs found in natural products and drug candidates [1]. Its unique substitution pattern allows for the construction of molecules that are challenging to access using simpler boronic acids.

Development of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into drug candidates is a common strategy to improve metabolic stability and bioavailability. This compound serves as a direct precursor for introducing a fluorinated, ortho-substituted phenyl moiety into a larger molecular architecture via Suzuki-Miyaura coupling . Its ortho-bromo substituent provides a second synthetic handle for further functionalization, enabling the efficient exploration of complex chemical space in medicinal chemistry programs.

Research into Electronic and Steric Effects in Catalysis

The compound's distinct combination of electron-withdrawing (F, Br) and electron-donating/sterically bulky (OiPr) groups makes it a valuable probe for mechanistic studies in catalysis. Researchers can use this building block to systematically investigate how changes in the steric and electronic environment of a boronic acid influence key steps in the catalytic cycle, such as transmetalation, providing fundamental insights for the development of new synthetic methodologies [2].

Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis
Ortho-alkoxy di-ortho-substituted arene building block
Cross-coupling efficiency with bulky substrates
Fluorinated molecule development
Fluorinated ortho-substituted phenyl precursor
Metabolic stability and bioavailability in discovery
Mechanistic catalysis studies
Steric/electronic probe for transmetalation step
Reaction kinetics and selectivity insights

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